Mesobilirubin

Catalog No.
S631053
CAS No.
16568-56-2
M.F
C33H38N4O6
M. Wt
588.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mesobilirubin

CAS Number

16568-56-2

Product Name

Mesobilirubin

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C33H38N4O6

Molecular Weight

588.7 g/mol

InChI

InChI=1S/C33H40N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-14,34-35H,7-12,15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14-

InChI Key

HVHKMUMXERBUAN-IFADSCNNSA-N

SMILES

CCC1=C(C(=CC2=C(C(=C(N2)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)NC1=O)C

Canonical SMILES

CCC1=C(C(=CC2=C(C(=C(N2)CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)NC1=O)C

Isomeric SMILES

CCC1=C(/C(=C/C2=C(C(=C(N2)CC3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)CCC(=O)O)C)/NC1=O)C

Understanding Heme Catabolism and Bilirubin Metabolism

Mesobilirubin serves as a valuable tool for researchers studying heme catabolism and bilirubin metabolism. By analyzing the presence and levels of mesobilirubin, scientists can gain insights into the efficiency and potential disruptions in these pathways. This information can be crucial for understanding conditions like hemolytic anemia, where excessive red blood cell breakdown occurs, and Gilbert's syndrome, a benign condition characterized by slightly elevated bilirubin levels.

Investigating the Properties of Mesobilirubin

Researchers are actively exploring the unique physical and chemical properties of mesobilirubin. Studies have examined its photochemical behavior, including its light-induced isomerization and oxidation. These properties may influence its interactions with other molecules and its potential biological functions. Additionally, research has investigated the aggregation of mesobilirubin and its interaction with crystals, providing insights into its behavior in different environments.

Exploring Potential Biological Roles

While the exact biological function of mesobilirubin remains unclear, ongoing research suggests it may play a role in various processes. Some studies have explored its potential antioxidant properties, while others have investigated its interaction with certain enzymes and proteins. Further research is necessary to fully understand the potential biological significance of mesobilirubin.

Mesobilirubin is a bile pigment and a derivative of bilirubin, characterized by its molecular formula C33H40N4O6C_{33}H_{40}N_{4}O_{6} and a molecular weight of approximately 588.694g/mol588.694\,g/mol . This compound is notable for its unique structural properties, which include a complex arrangement of pyrrole rings. Mesobilirubin is primarily utilized in biochemical research and has garnered attention for its potential applications in various fields, including medicine and biochemistry.

Typical of bile pigments. It can participate in oxidation-reduction reactions, forming derivatives such as mesobiliverdin. Additionally, it can react with various metal ions, notably forming complex salts with zinc ions . These interactions are significant in understanding the behavior of bile pigments in biological systems.

The biological activity of mesobilirubin is closely related to its role as a bile pigment. It exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. Furthermore, mesobilirubin's ability to form complexes with metal ions suggests potential roles in metal ion transport and storage within biological systems . Its derivatives have also been studied for their effects on cellular processes, including apoptosis and inflammation.

Mesobilirubin can be synthesized through several methods:

  • Self-Coupling of Pyrromethenones: This method involves the self-coupling of pyrromethenones to produce various mesobilirubin derivatives .
  • Chemical Modifications: The synthesis can also involve modifications of existing bile pigments, such as bilirubin, through specific

Studies have shown that mesobilirubin interacts with various biological molecules and metal ions. Its ability to form complexes with zinc ions is particularly noteworthy, as these complexes can exhibit unique optical properties that may be useful for analytical purposes . Furthermore, interaction studies highlight mesobilirubin's role in modulating cellular processes, potentially influencing pathways related to inflammation and apoptosis.

Mesobilirubin shares structural similarities with other bile pigments. Here are some comparable compounds:

CompoundStructural FeaturesUnique Properties
BilirubinContains four pyrrole ringsPrimary bile pigment with significant physiological roles
MesobiliverdinSimilar core structure but more polarExhibits different solubility and reactivity patterns
EtiobilirubinDerivative with altered functional groupsUnique interactions with cellular components
Mesobilirubin-IVαA specific variant with distinct propertiesTailored for specific biochemical applications

Mesobilirubin's uniqueness lies in its specific structural arrangement and the resulting chemical reactivity, which differentiates it from other bile pigments while still maintaining some common characteristics.

Enzymatic Reduction of Bilirubin to Mesobilirubin in Mammalian Systems

In mammalian systems, mesobilirubin arises through the enzymatic modification of bilirubin or its precursors. Biliverdin reductase (BVR), a NADPH-dependent enzyme, typically reduces biliverdin IXα to bilirubin IXα in the final step of heme degradation. However, mesobilirubin synthesis diverges from this pathway. Studies demonstrate that mesobiliverdin IXα, an analog of biliverdin, undergoes reduction via BVR to produce mesobilirubin. This reaction parallels the canonical pathway but involves substrates with saturated ethyl side chains (Fig. 1).

Key Reaction:
$$
\text{Mesobiliverdin IXα} + \text{NADPH} \xrightarrow{\text{BVR}} \text{Mesobilirubin} + \text{NADP}^+
$$

Structural analyses reveal that mesobilirubin's reduced side chains enhance stability compared to bilirubin, influencing its solubility and interaction with cellular transporters. Despite these insights, mesobilirubin remains a minor metabolite in mammals, with its physiological concentrations typically below detectable limits in healthy individuals.

Role of Microbial Bilirubin Reductase (BilR) in Enterohepatic Circulation

Gut microbiota critically influence mesobilirubin dynamics through the action of bilirubin reductase (BilR), a recently characterized enzyme from the Old Yellow Enzyme family. BilR catalyzes the four-electron reduction of bilirubin to urobilinogen, a prerequisite for stercobilin formation. While BilR primarily targets bilirubin, in vitro experiments show its ability to process structural analogs, including mesobilirubin, albeit with reduced efficiency.

Functional Properties of BilR:

PropertyDetailSource
Substrate SpecificityPrefers bilirubin over mesobilirubin
Optimal pH6.8–7.2 (anaerobic conditions)
Prevalence in Gut98% in healthy adults; reduced in IBD

Metagenomic surveys associate bilR prevalence with Firmicutes species, particularly Clostridium spp., which dominate the colonic microbiota. These findings suggest mesobilirubin may accumulate in dysbiotic conditions where BilR activity is impaired, though direct clinical correlations remain under investigation.

Intermediary Pathways Linking Mesobilirubin to Urobilinogen and Stercobilin

The enterohepatic circulation of mesobilirubin involves complex redox transformations (Fig. 2):

  • Hepatic Phase: Conjugated bilirubin excreted into bile undergoes partial deconjugation by gut bacterial β-glucuronidases.
  • Microbial Reduction: Deconjugated bilirubin is reduced to urobilinogen via BilR, with mesobilirubin potentially forming as a transient intermediate under specific redox conditions.
  • Oxidation to Stercobilin: Urobilinogen undergoes spontaneous oxidation in the colon to stercobilin, the brown fecal pigment.

Comparative Properties of Bile Pigments:

CompoundMolecular Formulaλ_max (nm)Solubility in H₂O
BilirubinC₃₃H₃₆N₄O₆446Low
MesobilirubinC₃₃H₄₀N₄O₆460Moderate
StercobilinC₃₃H₄₆N₄O₆485High

Data derived from .

Notably, mesobilirubin's detection in human urine implicates renal excretion as a secondary elimination route, particularly when hepatic or microbial processing is compromised. This observation aligns with its moderate water solubility compared to bilirubin.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Mesobilirubin

Dates

Modify: 2023-08-15

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